molecular formula C8H16ClNO2 B597742 Methyl 3-methylpiperidine-3-carboxylate hydrochloride CAS No. 1205749-70-7

Methyl 3-methylpiperidine-3-carboxylate hydrochloride

Cat. No. B597742
M. Wt: 193.671
InChI Key: FEWQNGRUUZCGDU-UHFFFAOYSA-N
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Description

“Methyl 3-methylpiperidine-3-carboxylate hydrochloride” is a chemical compound with the molecular formula C8H16ClNO2 . It is a solid substance . The compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of “Methyl 3-methylpiperidine-3-carboxylate hydrochloride” is Cl.COC(=O)C1(C)CCCNC1 . The InChI is 1S/C8H15NO2.ClH/c1-8(7(10)11-2)4-3-5-9-6-8;/h9H,3-6H2,1-2H3;1H .


Physical And Chemical Properties Analysis

“Methyl 3-methylpiperidine-3-carboxylate hydrochloride” is a solid substance . It has a molecular weight of 193.67 . The compound’s empirical formula is C8H16ClNO2 .

Scientific Research Applications

Moisture Stability Enhancement in Metal-Organic Frameworks

The introduction of hydrophobic groups, such as methyl groups, near coordinating nitrogen atoms in carboxylate-based bridging metal-organic frameworks (MOFs) can significantly improve the moisture stability of these structures. This modification shields the metal ions from water molecule attacks, thereby enhancing the water resistance of the MOF structures (Ma, Li, & Li, 2011).

Facilitation of C-H Bond Methylation and Arylation

The use of preformed sodium carboxylates facilitates Pd-insertions into sp3 β-C−H bonds in simple aliphatic acids, enabling Pd-catalyzed methylation and arylation of o-C−H bonds in benzoic acids and β-C−H bonds in aliphatic acids. This process is achieved via a C−H activation/C−C coupling sequence, utilizing phenylboronate, methylboronic acid, or ArI as reagents (Giri et al., 2007).

Enantioselective Benzylation

The asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, using phase-transfer catalysts derived from cinchona alkaloids, yields chiral benzylated products. This method is notable for its use of inexpensive materials, mild reaction conditions, and moderate enantioselectivity, proving beneficial for synthesizing biologically active compounds with a chiral 3-benzylpiperidine backbone (Wang et al., 2018).

Investigation of Carbamates in Aqueous Solutions

Through quantitative 13C nuclear magnetic resonance (NMR) spectroscopy, the speciation in systems containing 2-methylpiperidine, H2O, and CO2 at temperatures ranging from 283.2 to 313.2 K was studied. The carbamate of 2-methylpiperidine was identified as a stable species in aqueous solutions, and its formation constants were determined, contributing to a better understanding of carbamate chemistry (Mcgregor et al., 2018).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302 - Harmful if swallowed . The precautionary statements include P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth .

properties

IUPAC Name

methyl 3-methylpiperidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-8(7(10)11-2)4-3-5-9-6-8;/h9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWQNGRUUZCGDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methylpiperidine-3-carboxylate hydrochloride

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